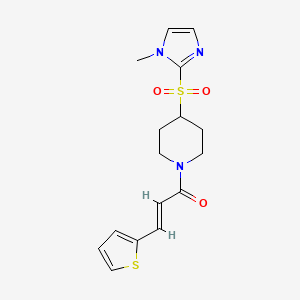

![molecular formula C8H10N4 B2478857 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine CAS No. 1547112-69-5](/img/structure/B2478857.png)

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a chemical compound with the CAS Number: 1547112-69-5 . It has a molecular weight of 162.19 and its IUPAC name is 1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethan-1-amine . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is 1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a pale-yellow to yellow-brown solid . It has a molecular weight of 162.19 .Applications De Recherche Scientifique

Medicinal Chemistry

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine is a promising scaffold for drug development due to its unique heterocyclic structure. Researchers have explored its potential in several therapeutic areas:

- RORγt Inverse Agonists : These compounds play a role in immune regulation and have implications for autoimmune diseases .

Antifungal Activity

1,2,4-triazolo[4,3-a]pyridines exhibit excellent antifungal properties. They have shown efficacy against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, and Candida albicans .

Antibacterial Potential

These compounds also display antibacterial activity. Their use in combating bacterial infections could be explored further .

Material Sciences

Beyond medicine, 1,2,4-triazolo[4,3-a]pyridines find applications in material sciences. Their unique structure may contribute to novel materials with specific properties .

Cardiovascular Disorders

Research suggests that these compounds might have therapeutic potential in cardiovascular diseases .

Type 2 Diabetes Treatment

Considering the pharmacophore similarity to sitagliptin phosphate, 1,2,4-triazolo[4,3-a]pyridines could be investigated for managing type 2 diabetes .

Mécanisme D'action

Target of Action

The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine interacts with its targets by inhibiting the kinase activities of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways mediated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .

Propriétés

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6(9)7-2-3-12-5-10-11-8(12)4-7/h2-6H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBEAIKXQKVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NN=CN2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)

![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)

![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)

![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)